(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

Description

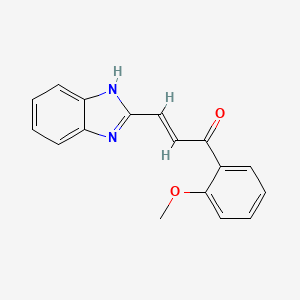

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (2-methoxyphenyl) and B-ring (1H-1,3-benzodiazol-2-yl) substitutions distinguish it from conventional chalcones. Such structural features influence biological activity, solubility, and crystallographic behavior .

Properties

IUPAC Name |

(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIXMOBGVWVIG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetyl-1H-benzo[d]imidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcones

- Electron-Withdrawing vs. Electron-Donating Groups : Cardamonin’s hydroxyl groups enhance activity via hydrogen bonding and electron withdrawal. In contrast, methoxy groups (electron-donating) on the A-ring, as seen in the target compound and 2h, correlate with reduced potency. The benzodiazolyl group (electron-withdrawing) on the B-ring may partially offset this effect, though specific IC₅₀ data are unavailable .

- Halogen Substitutions : Bromine and iodine at the meta position (e.g., 2j, 2h) improve activity compared to methoxy, suggesting electronegative halogens enhance target binding .

Heterocyclic Modifications on the B-Ring

Table 2: Heterocyclic Chalcone Analogues

Biological Activity

The compound (2E)-3-(1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a synthetic derivative that belongs to the class of benzodiazole compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a benzodiazole ring and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

- IC50 Values : The compound demonstrated IC50 values in the range of 10–33 nM in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, indicating potent activity comparable to established chemotherapeutics like combretastatin A4 (CA-4) .

The mechanism by which this compound exerts its anticancer effects involves:

- Tubulin Destabilization : The compound inhibits tubulin polymerization, leading to disrupted microtubule formation. This effect results in cell cycle arrest and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound caused G2/M phase cell cycle arrest in MCF-7 cells, leading to increased apoptosis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 10–33 | Tubulin destabilization, apoptosis |

| Combretastatin A4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |

| Other Benzodiazoles | Various | Varies | Antimicrobial and anti-inflammatory effects |

Study 1: Antiproliferative Effects

In a recent study evaluating various benzodiazole derivatives, this compound exhibited remarkable antiproliferative effects against breast cancer cell lines. The study utilized a series of assays to determine the IC50 values and assessed the impact on cell viability and apoptosis rates .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the observed anticancer activity. Researchers found that the compound's ability to bind at the colchicine site on tubulin was crucial for its action. This binding prevents normal tubulin polymerization, leading to mitotic arrest and cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.